molecular formula C17H10F3NO B6337660 Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone CAS No. 1187165-86-1

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B6337660
CAS No.: 1187165-86-1
M. Wt: 301.26 g/mol
InChI Key: MVVNMDBIOCSAJR-UHFFFAOYSA-N
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Description

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone typically involves the reaction of 2-aminobenzylalcohols with propiophenones under metal-organic framework catalysis. A Cu-MOF (Copper Metal-Organic Framework) is often used as a catalyst for this one-pot domino reaction . The reaction conditions are optimized to maximize the yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other heterogeneous catalysts in large-scale synthesis is a promising approach due to their reusability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone is unique due to the presence of the trifluoromethyl group, which enhances its stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

quinolin-3-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)14-7-3-2-6-13(14)16(22)12-9-11-5-1-4-8-15(11)21-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVNMDBIOCSAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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